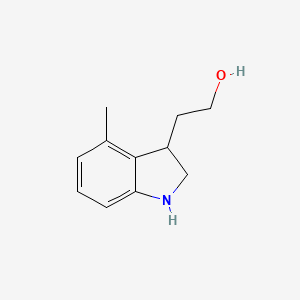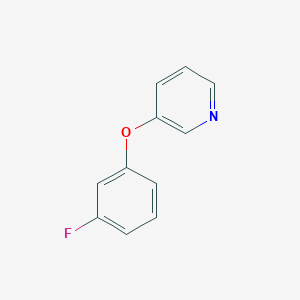
ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate typically involves the reaction of 5-chloro-2-oxopyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Oxidation Reactions: The ethyl ester group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidine derivatives with various functional groups.
Reduction Reactions: Products include alcohol derivatives of the pyrimidine ring.
Oxidation Reactions: Products include carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate can be compared with other pyrimidine derivatives such as:
Ethyl 2-(4-((1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate: This compound has similar structural features but different functional groups, leading to distinct biological activities.
Ethyl 5-chloro-2-oxopent-3-ynoate: This compound shares the chloro and oxo groups but has a different carbon skeleton, resulting in different chemical properties and applications.
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H9ClN2O3 |
|---|---|
Molekulargewicht |
216.62 g/mol |
IUPAC-Name |
ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-14-7(12)5-11-4-6(9)3-10-8(11)13/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
OGYCYCGNQDSYHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C=C(C=NC1=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B8463416.png)





![N-[3-(3-methyl-but-3-enyloxy)-phenyl]-acetamide](/img/structure/B8463464.png)

![N-(2-Chloroethyl)-N'-[4-(4-hydroxybutyl)phenyl]urea](/img/structure/B8463478.png)

![(5R)-5-(Hydroxymethyl)-3-[4-(methylsulfanyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B8463505.png)


